2-(4-ethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
Description
This compound is a benzoxazepine-based acetamide derivative featuring a 4-ethoxyphenyl substituent and a 4-methyl-5-oxo-modified tetrahydrobenzoxazepin ring.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-25-16-7-4-14(5-8-16)12-19(23)21-15-6-9-18-17(13-15)20(24)22(2)10-11-26-18/h4-9,13H,3,10-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEZJUVHYVKFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities that make it a candidate for drug development:
- Antitumor Activity : Preliminary studies indicate that this compound may have antitumor properties. The structural characteristics suggest potential interactions with cancer cell pathways, which could inhibit tumor growth.
- CNS Activity : The benzoxazepine moiety is known for its effects on the central nervous system (CNS). Compounds with similar structures have been investigated for their anxiolytic and antidepressant effects.
- Anti-inflammatory Effects : The presence of specific functional groups in the compound may contribute to anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. |
| Study 2 | CNS Effects | Animal models showed significant improvements in anxiety-like behaviors when treated with the compound compared to controls. |
| Study 3 | Anti-inflammatory Effects | The compound reduced markers of inflammation in a carrageenan-induced paw edema model. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : The ethoxy group at the para position enhances lipophilicity, potentially improving membrane permeability.
- Benzoxazepine Ring : Variations in the benzoxazepine structure influence receptor binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the benzoxazepin or acetamide pharmacophore, emphasizing structural variations, synthesis routes, and inferred properties.
Core Benzoxazepin Derivatives
Key Observations :
- Substituent Effects : The ethoxyphenyl group in the target compound increases steric bulk and lipophilicity compared to the methylphenyl analog . This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Synthesis Complexity: The target compound’s synthesis likely requires milder conditions than the ZnCl₂-catalyzed cyclization used in coumarin-thiazolidinone analogs , suggesting scalability advantages.
Acetamide-Focused Analogs
Key Observations :
- Electronic Effects: The ethoxyphenyl group’s electron-donating nature contrasts with the electron-withdrawing coumarin-oxy group in thiazolidinone analogs, which may alter metabolic stability .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis avoids harsh reagents (e.g., ZnCl₂ in ), suggesting better compatibility with sensitive functional groups.
- Structure-Activity Relationships (SAR) :
- The 4-methyl group on the benzoxazepin ring may reduce steric hindrance compared to the 2-benzyl substituent in , favoring interactions with flat binding pockets.
- The ethoxy group’s lipophilicity could offset solubility limitations posed by the benzoxazepin core, as seen in hydrochloride salt analogs .
Q & A
Q. What are the key synthetic pathways for synthesizing 2-(4-ethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzoxazepin core followed by coupling with the ethoxyphenyl-acetamide moiety. Key steps include:
- Amide bond formation via activation of carboxylic acids (e.g., using EDCI/HOBt).
- Ring closure under controlled temperature (60–80°C) and solvent conditions (e.g., DMF or THF) to form the benzoxazepin scaffold .
- Purification via column chromatography or crystallization.
Intermediates are characterized using TLC for reaction monitoring, IR spectroscopy (to confirm functional groups like carbonyls), and ¹H/¹³C NMR (to verify regiochemistry and purity) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Analytical Techniques :
- HPLC (with UV detection at λ~254 nm) for purity assessment (>95% threshold).
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions (e.g., benzoxazepin ring protons) .
- Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating synthesis under inert atmospheres to exclude oxidation byproducts .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields and selectivity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) are used to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design might optimize coupling reactions to maximize yield while minimizing side products .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in amide bond formation, while non-polar solvents (e.g., toluene) improve cyclization efficiency .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP for acylations) improve regioselectivity .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular Docking : Virtual screening against target proteins (e.g., kinases, GPCRs) prioritizes derivatives with optimal binding affinity. For example, modifications to the ethoxyphenyl group may enhance hydrophobic interactions in enzyme pockets .
- MD Simulations : Assess stability of ligand-protein complexes over time to prioritize synthetic targets .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH, serum concentration) to control for variability .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to identify degradation products that may interfere with bioactivity .
- Orthogonal Assays : Validate anti-inflammatory activity via both COX-2 inhibition and cytokine (IL-6/TNF-α) suppression assays to confirm mechanism .
Data Contradiction & Experimental Design
Q. What experimental controls are critical when evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
- In Vitro Controls :
- Use Caco-2 cell monolayers to assess intestinal permeability, with verapamil as a P-gp inhibitor control to evaluate efflux effects .
- Include warfarin as a positive control in plasma protein binding assays (e.g., equilibrium dialysis) .
- In Vivo Controls :
- Administer vehicle-only groups to distinguish compound effects from solvent toxicity in rodent models .
Q. How can researchers address discrepancies in spectral data (e.g., NMR) between synthetic batches?
- Methodological Answer :
- Variable Testing :
- Compare spectra under identical conditions (solvent, temperature, concentration).
- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- Advanced Techniques :
- Dynamic NMR to detect conformational exchange in the benzoxazepin ring .
- X-ray crystallography to resolve absolute configuration if chiral centers are present .
Biological & Pharmacological Profiling
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., ethoxy → methoxy) and test in bioassays .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential moieties (e.g., the acetamide’s hydrogen-bonding capacity) .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity .
Q. How is the compound’s stability under physiological conditions evaluated?
- Methodological Answer :
- Forced Degradation Studies :
- Expose to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions, followed by HPLC to track degradation .
- Light/Heat Stability :
- Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor via TLC/NMR .
Advanced Characterization & Applications
Q. What advanced spectroscopic techniques are employed to study this compound’s interaction with biomolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., albumin for plasma protein binding studies) .
- Fluorescence Quenching : Titrate the compound into tryptophan-containing proteins to assess binding-induced fluorescence changes .
- STD-NMR : Detect ligand epitopes involved in protein binding through saturation transfer differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
